N-(Hydrazinecarbonothioyl)pivalamide
Overview
Description
N-(Hydrazinecarbonothioyl)pivalamide (NHC-PVA) is an organic compound with the molecular formula C7H14N2O2S. It is a derivative of pivalic acid and is used in a variety of scientific research applications. NHC-PVA is a versatile molecule that can be used in a variety of biochemical and physiological studies. It has a wide range of applications, including biochemistry, pharmacology, and drug discovery.
Scientific Research Applications
N-(Hydrazinecarbonothioyl)pivalamide is used in a variety of scientific research applications. It is commonly used in the study of protein-protein interactions, enzyme-substrate interactions, and receptor-ligand interactions. It is also used in the study of protein folding and stability, as well as in the study of drug-receptor interactions. N-(Hydrazinecarbonothioyl)pivalamide has been used in the study of a variety of diseases, including cancer, Alzheimer's disease, and diabetes.
Mechanism Of Action
N-(Hydrazinecarbonothioyl)pivalamide binds to proteins and enzymes through a variety of mechanisms. It can bind to proteins through hydrogen bonding, electrostatic interactions, and hydrophobic interactions. It can also bind to enzymes through covalent bonding. N-(Hydrazinecarbonothioyl)pivalamide can also bind to receptors through hydrogen bonding, electrostatic interactions, and hydrophobic interactions.
Biochemical And Physiological Effects
N-(Hydrazinecarbonothioyl)pivalamide has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of enzymes, proteins, and receptors. It has also been found to have anti-inflammatory and anti-cancer properties. In addition, N-(Hydrazinecarbonothioyl)pivalamide has been found to have neuroprotective and neuroregenerative properties.
Advantages And Limitations For Lab Experiments
N-(Hydrazinecarbonothioyl)pivalamide has several advantages for use in laboratory experiments. It is a relatively stable compound that is easy to synthesize and store. It is also a low-cost compound that can be used in a variety of experiments. However, N-(Hydrazinecarbonothioyl)pivalamide is not soluble in water, which can limit its use in some experiments.
Future Directions
N-(Hydrazinecarbonothioyl)pivalamide has a variety of potential future applications. It could be used in the development of new drugs, as well as in the study of protein-protein interactions and drug-receptor interactions. It could also be used in the study of diseases such as cancer, Alzheimer's, and diabetes. Additionally, N-(Hydrazinecarbonothioyl)pivalamide could be used to study the effects of environmental toxins on the human body. Finally, N-(Hydrazinecarbonothioyl)pivalamide could be used to study the effects of aging on the human body.
properties
IUPAC Name |
N-(aminocarbamothioyl)-2,2-dimethylpropanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13N3OS/c1-6(2,3)4(10)8-5(11)9-7/h7H2,1-3H3,(H2,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKSVAKOWUDYET-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC(=S)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13N3OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20661738 | |
Record name | N-(Hydrazinecarbothioyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Hydrazinecarbonothioyl)pivalamide | |
CAS RN |
914347-05-0 | |
Record name | N-(Hydrazinecarbothioyl)-2,2-dimethylpropanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20661738 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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